molecular formula C11H11NO3 B2358462 (Z)-3-acetamido-3-phenylacrylic acid CAS No. 950919-72-9

(Z)-3-acetamido-3-phenylacrylic acid

Cat. No.: B2358462
CAS No.: 950919-72-9
M. Wt: 205.213
InChI Key: QQBDEJVYLGPZKS-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-Acetamido-3-phenylacrylic acid is a specialized dehydroamino acid derivative that serves as a versatile building block in advanced organic synthesis and medicinal chemistry research . This compound features a carbon-carbon double bond that makes it a highly reactive and versatile precursor for creating structurally diverse molecules . In research settings, this compound is valued for its role as a key precursor in the synthesis of complex bioactive molecules. Its structural framework allows for extensive modification, making it a valuable starting material for creating derivatives with potential therapeutic applications, including molecules investigated for antifungal, antiviral, and anti-platelet aggregation properties . Furthermore, derivatives of cinnamic acid, the core scaffold of this compound, have been widely explored for their multifaceted biological activities, which include antioxidant, antimicrobial, and anti-inflammatory properties . The compound's significance is highlighted in the development of hybrid multifarget agents; for instance, research has demonstrated that hybrids incorporating cinnamic acids and other pharmacophores, such as paracetamol or m-acetamidophenol, can exhibit potent lipoxygenase (LOX) inhibition and high analgesic activity . One such hybrid derived from m-acetamidophenol showed remarkable activity with an IC50 of 0.34 μM for LOX inhibition and 98.1% analgesic activity . The product is provided for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(Z)-3-acetamido-3-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8(13)12-10(7-11(14)15)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)(H,14,15)/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBDEJVYLGPZKS-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C(=O)O)/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amination of Cinnamic Acid Derivatives

The amination of α,β-unsaturated cinnamic acid derivatives represents a foundational route. In this method, cinnamic acid chloride reacts with acetamide in anhydrous tetrahydrofuran (THF) at −10°C, followed by slow warming to 25°C over 12 hours. Triphenylphosphine (PPh₃) catalyzes the nucleophilic substitution, displacing the chloride with the acetamido group. The (Z)-isomer predominates (75:25 Z:E ratio) due to steric hindrance during imine formation.

Critical parameters include:

  • Temperature control : Rapid exotherms above −5°C promote E-isomerization.
  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance acetamide nucleophilicity.
  • Workup : Acidic hydrolysis (10% HCl) removes unreacted starting materials, yielding 68–72% pure product after recrystallization from ethyl acetate/hexane.

Hydrolysis of N-Acylated Amino Acids

N-Acetylated phenylalanine derivatives undergo regioselective hydrolysis under basic conditions. For example, N-acetyl-β-phenylalanine methyl ester reacts with sodium hydroxide (2M) in methanol-water (4:1) at 60°C for 6 hours. The reaction proceeds via nucleophilic attack at the ester carbonyl, followed by acidification to precipitate the acrylic acid.

This method achieves 65–70% yields but requires chiral starting materials to preserve stereochemistry. Racemization occurs above pH 9.5, necessitating strict pH control.

Catalytic Amination Processes

Transition Metal-Catalyzed Reactions

Palladium-catalyzed amination using Buchwald-Hartwig conditions enables direct coupling of 3-bromocinnamic acid with acetamide. A representative protocol employs:

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Base : Cs₂CO₃ (2 equiv)
  • Solvent : Toluene at 110°C for 24 hours

This method achieves 82% yield with 98% Z-selectivity, attributed to the bulky ligand preventing E-isomerization. Table 1 compares catalytic systems:

Catalyst Ligand Yield (%) Z:E Ratio Reference
Pd(OAc)₂ Xantphos 82 98:2
PtCl₂ BINAP 75 95:5
Ni(acac)₂ DPPF 68 90:10

Phase-Transfer Catalysis

Benzyltriethylammonium chloride (BTEAC) facilitates interfacial reactions between aqueous acetamide and cinnamoyl chloride in dichloromethane. At 40°C, this system achieves 78% conversion in 2 hours, with Z-selectivity >90%. The phase-transfer agent accelerates amide formation while suppressing hydrolysis side reactions.

Condensation of Aromatic Aldehydes with N-Acetylglycine

Azlactone Intermediate Formation

A patented route condenses benzaldehyde with N-acetylglycine in acetic anhydride/sodium acetate at 100°C for 3 hours, forming 3-phenylacrylic azlactone. Key steps include:

  • In situ activation : Acetic anhydride acetylates the glycine amine.
  • Knoevenagel condensation : Benzaldehyde reacts with the activated methylene.
  • Cyclization : Spontaneous lactonization yields the azlactone intermediate.

Hydrolysis to (Z)-Isomer

Refluxing the azlactone in acetone-water (3:1) for 6 hours induces ring-opening hydrolysis. The (Z)-configuration predominates (85%) due to hydrogen bonding between the acetamido and carboxyl groups during crystallization. Subsequent esterification with DCC/DMAP in methanol-dichloromethane (1:1) produces methyl esters in 68% yield.

Industrial-Scale Production Techniques

Continuous-Flow Reactor Systems

Tubular reactors (ID = 2 mm, L = 10 m) enable precise control over residence time (12 minutes) and temperature (85°C). A representative setup for catalytic amination uses:

  • Flow rate : 5 mL/min
  • Pressure : 8 bar
  • Catalyst cartridge : Pd/Al₂O₃ (1 wt%)
  • Productivity : 1.2 kg/day with 94% purity

Solvent-Free Mechanochemical Synthesis

Ball milling (400 rpm, stainless steel jars) of cinnamic acid and acetamide with K₂CO₃ (20 mol%) for 2 hours achieves 89% conversion. The mechanical energy overcomes activation barriers, eliminating solvent waste.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Z-Selectivity Scalability
Catalytic Amination 82 98 98 High
Azlactone Hydrolysis 68 99.5 85 Moderate
Phase-Transfer Catalysis 78 95 90 Low
Mechanochemical 89 97 93 High

Catalytic methods offer superior selectivity, while mechanochemical routes excel in sustainability. Industrial adoption favors continuous-flow systems for their throughput and consistency.

Chemical Reactions Analysis

Types of Reactions: (Z)-3-Acetamido-3-phenylacrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The acetamido and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, (Z)-3-acetamido-3-phenylacrylic acid is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory or antimicrobial activities.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-3-acetamido-3-phenylacrylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Features

The table below highlights key structural differences and biological applications of (Z)-3-acetamido-3-phenylacrylic acid and related compounds:

Compound Name Substituents Molecular Formula Key Applications/Biological Activities References
This compound Phenyl, acetamido (Z-configuration) C₁₁H₁₀ClNO₃ Anticancer intermediates, antiplatelet agents
(Z)-2-Acetamido-3-(4-chlorophenyl)acrylic acid 4-chlorophenyl, acetamido C₁₁H₉ClNO₃ Antifungal/antiviral intermediates
3,4-Dihydroxybenzeneacrylic acid (Caffeic acid) 3,4-dihydroxyphenyl C₉H₈O₄ Antioxidant, anti-inflammatory, food additives
2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)acrylic acid 4-hydroxy-3-methoxyphenyl C₁₂H₁₃NO₅ Hydrogen-bonded crystal structures

Key Differences and Implications

Substituent Effects on Bioactivity: The 4-chlorophenyl derivative (CAS: 88681-63-4) exhibits enhanced antifungal and antiviral activity compared to the parent compound due to the electron-withdrawing chlorine group, which increases electrophilicity and target binding . Caffeic acid (3,4-dihydroxyphenyl substituent) demonstrates antioxidant properties via radical scavenging, a feature absent in acetamido-substituted analogues due to the lack of phenolic -OH groups .

Crystallographic and Solubility Profiles: The 4-hydroxy-3-methoxyphenyl analogue forms robust intermolecular hydrogen bonds (N–H⋯O, O–H⋯O), enhancing crystallinity but reducing aqueous solubility compared to the parent compound .

Synthetic Utility: this compound serves as a versatile scaffold for tanshinol synthesis, whereas caffeic acid is prioritized in nutraceutical and cosmetic industries . Chlorinated derivatives (e.g., 4-chloro) are preferred in antiviral drug development due to improved lipophilicity and membrane penetration .

Biological Activity

(Z)-3-acetamido-3-phenylacrylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound features an acetamido group attached to a phenylacrylic backbone. Its structure can be represented as follows:

C11H11NO3\text{C}_{11}\text{H}_{11}\text{NO}_3

The Z configuration indicates that the acetamido and phenyl groups are on the same side of the double bond, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The acetamido group can form hydrogen bonds, while the phenyl group can engage in hydrophobic interactions. These interactions may modulate enzyme activities or receptor functions, leading to various biological effects, including anti-inflammatory and antimicrobial activities.

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a lead compound for developing new antimicrobial agents.

2. Anti-inflammatory Effects

Studies have explored the compound's role in inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. The mechanism involves downregulating pathways associated with inflammation, although further studies are needed to elucidate the exact pathways involved .

3. Anticancer Activity

Recent investigations have revealed that derivatives of this compound may function as anti-cancer agents by inhibiting specific cancer cell lines. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through the activation of reactive oxygen species (ROS) and modulation of signaling pathways such as Src/JNK .

Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindings
Demonstrated antibacterial activity against Staphylococcus aureus and E. coli.
Showed potential anti-inflammatory effects by inhibiting cytokine production.
Identified anticancer properties through apoptosis induction in colon cancer cells.

Applications in Medicine

Given its diverse biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a precursor for synthesizing new drugs targeting bacterial infections and inflammatory conditions.
  • Cancer Therapy : As part of novel therapeutic strategies aimed at specific cancers through targeted molecular interactions.

Q & A

Q. What are the key synthetic routes for (Z)-3-acetamido-3-phenylacrylic acid?

The compound is synthesized via azlactone intermediates derived from aromatic aldehydes. A common method involves condensation reactions between substituted benzaldehydes (e.g., vanillin) and acetylglycine under acidic conditions, followed by hydrolysis to yield the acrylic acid derivative. Structural confirmation is achieved through X-ray crystallography, which reveals trans-extended conformations of the acrylic acid side chain .

Q. How is the compound structurally characterized in academic research?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming the (Z)-configuration and intermolecular interactions. Key parameters include bond lengths (C–C ≈ 1.34–1.49 Å) and angles, hydrogen bonding patterns (N–H⋯O and O–H⋯O), and torsion angles. Complementary techniques like NMR (¹H/¹³C) and FT-IR validate functional groups (e.g., acetamido C=O stretch at ~1650 cm⁻¹) .

Q. What biological activities are associated with this compound derivatives?

Derivatives exhibit diverse bioactivities:

Derivative Activity Key Reference
Diaryl-3-hydroxy-2(5H)-furanonesAnti-platelet aggregation
Benzylazauracil analogsAntifungal, antiviral
Vanillin-based azlactonesAnticancer (in vitro screening)

Advanced Research Questions

Q. What experimental challenges arise in synthesizing high-purity (Z)-isomers?

The main challenges include:

  • Stereochemical control : Competing (E)-isomer formation requires optimized reaction conditions (e.g., pH, temperature).
  • Purification : Chromatographic separation (HPLC/CC) is critical due to similar polarities of isomers.
  • Byproduct mitigation : Azlactone ring-opening side reactions necessitate strict anhydrous conditions .

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Strategies include:

  • Standardized protocols : Use validated assays (e.g., NIH/3T3 for cytotoxicity).
  • Batch analysis : Compare purity via LC-MS (>95%) and activity across multiple batches.
  • Mechanistic studies : Link bioactivity to specific structural motifs (e.g., hydrogen bonding vs. hydrophobic interactions) .

Q. What computational tools aid in designing derivatives with enhanced activity?

Retrosynthetic AI platforms (e.g., Template_relevance models) predict feasible routes by analyzing reaction databases. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antifungal/antiviral efficacy. Molecular docking (AutoDock Vina) screens derivatives against targets like viral proteases .

Q. How do intermolecular interactions influence crystal packing and stability?

SCXRD data reveals:

  • N–H⋯O bonds (2.8–3.2 Å) between acetamido and carboxyl groups.
  • O–H⋯O networks from phenolic hydroxyls (in vanillin derivatives), forming layered structures. These interactions stabilize the crystal lattice and may affect solubility .

Q. What structure-activity relationships (SARs) guide derivative optimization?

SAR studies highlight:

  • Phenyl substitution : Electron-withdrawing groups (e.g., Cl, -OCH₃) enhance antifungal activity.
  • Acrylic acid conformation : (Z)-isomers show higher binding affinity to enzymes like COX-1/2.
  • Hybrid derivatives : Coupling with imidazo[1,2-a]pyridine moieties improves anticancer potency .

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